molecular formula C21H16N2O2 B2733102 (1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone CAS No. 955976-63-3

(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Cat. No.: B2733102
CAS No.: 955976-63-3
M. Wt: 328.371
InChI Key: VOUFSVWPQYVGIH-UHFFFAOYSA-N
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Description

(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in various biochemical and pharmacological studies. Applications: This compound is suited for use as a reference standard in analytical chemistry, in high-throughput screening assays to identify potential biological activity, and in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Its structure, featuring a naphthyl backbone linked to a pyrazole ring via a methanone group, is commonly investigated in the development of novel therapeutic agents and fluorescent materials. Handling and Storage: Please refer to the safety data sheet for proper handling procedures. Store the product as recommended to maintain stability. Note: This product is for research use only. It is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-hydroxynaphthalen-2-yl)-[1-(4-methylphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-6-9-17(10-7-14)23-13-16(12-22-23)20(24)19-11-8-15-4-2-3-5-18(15)21(19)25/h2-13,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUFSVWPQYVGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Ketone Formation

The methanone bridge is typically constructed via Claisen-Schmidt condensation between 1-hydroxy-2-naphthaldehyde and a pre-synthesized pyrazole acetophenone derivative.

Procedure :

  • Synthesis of 1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde :
    • 4-Methylphenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
    • Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position.
  • Condensation Reaction :
    • 1-Hydroxy-2-naphthaldehyde and the pyrazole aldehyde undergo base-catalyzed condensation (e.g., NaOH/EtOH) to yield the α,β-unsaturated ketone intermediate.
    • Subsequent hydrogenation (H₂/Pd-C) saturates the double bond, forming the methanone bridge.

Optimization : Microwave irradiation (100–150°C, 10–15 min) enhances reaction efficiency compared to conventional reflux (6–8 h).

Pyrazole Ring Construction via Cyclocondensation

Alternative routes prioritize pyrazole synthesis in situ:

Step 1: Synthesis of 1-(4-Methylphenyl)-1H-pyrazole-4-carbonyl Chloride

  • 4-Methylphenylhydrazine reacts with diketene derivatives (e.g., acetylacetone) in acetic acid to form the pyrazole core.
  • Treatment with thionyl chloride (SOCl₂) converts the carbonyl to an acid chloride.

Step 2: Friedel-Crafts Acylation

  • The acid chloride undergoes Friedel-Crafts acylation with 2-naphthol in the presence of AlCl₃, yielding the target compound.

Key Data :

  • Yield: 62–68% (two-step sequence).
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl₃) δ 8.71 (s, OH), 7.12–8.68 (m, aromatic H), 2.42 (s, CH₃).

Microwave-Assisted Synthesis

Microwave (MW) technology accelerates key steps, particularly cyclocondensation and ketone formation:

Protocol :

  • One-Pot MW Cyclocondensation :
    • 4-Methylphenylhydrazine, ethyl acetoacetate, and 1-hydroxy-2-naphthaldehyde are irradiated (150 W, 120°C, 10 min) in solvent-free conditions.
    • In situ dehydration forms the pyrazole ring and methanone bridge simultaneously.

Advantages :

  • Reaction time reduced from 8 h to 15 min.
  • Yield improvement (78% vs. 62% conventional).

Catalytic and Solvent Systems

Solvent Effects

  • Ethanolic Sodium Ethoxide : Promotes Michael additions and cyclizations in pyrazole derivatization.
  • Dichloromethane/Water Biphasic Systems : Enhance Friedel-Crafts acylation yields by minimizing side reactions.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • Strong absorption at 1675 cm⁻¹ (C=O stretch).
    • Broad peak at 3200–3400 cm⁻¹ (OH group).
  • $$ ^1\text{H NMR} $$ :

    • Singlet at δ 8.71 ppm (naphthol OH).
    • Multiplet at δ 7.20–8.68 ppm (aromatic H).
  • Mass Spectrometry :

    • Molecular ion peak at m/z = 384 (M + 2).

X-ray Crystallography

Single-crystal analysis confirms planar geometry at the methanone bridge and dihedral angles between aromatic systems.

Industrial and Environmental Considerations

Scalability Challenges

  • Cost of MW Equipment : Limits large-scale adoption despite efficiency gains.
  • Byproduct Management : Friedel-Crafts reactions generate HCl, requiring neutralization protocols.

Green Chemistry Approaches

  • Solvent-Free MW Synthesis : Reduces waste and energy consumption.
  • Biocatalytic Routes : Preliminary studies explore lipase-mediated acylations, though yields remain suboptimal (<40%).

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The ketone group undergoes nucleophilic addition reactions, a hallmark of carbonyl chemistry. Key reactions include:

Reaction TypeReagents/ConditionsProducts Formed
Hemiacetal/Acetal FormationAlcohols (e.g., MeOH, EtOH), acid catalysisStabilized hemiacetals or acetals
Grignard/Organometallic AdditionRMgX or RLi, anhydrous conditionsSecondary alcohols

For example, reaction with methanol under acidic conditions forms a hemiacetal, while stronger nucleophiles like Grignard reagents yield alcohol derivatives. These reactions are critical for modifying solubility or introducing chiral centers.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl-substituted naphthyl ring is highly reactive toward electrophilic substitution due to electron-donating effects from the hydroxyl group.

Reaction TypeReagents/ConditionsPosition of Substitution
NitrationHNO₃, H₂SO₄, 0–5°CPara/ortho to -OH
SulfonationH₂SO₄, SO₃Depends on directing groups
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Activated positions

The hydroxyl group directs incoming electrophiles to the ortho and para positions on the naphthyl ring, enabling regioselective derivatization.

o-Quinone Methide Formation

Under oxidative or dehydrative conditions, the hydroxyl group on the naphthyl ring may participate in o-quinone methide (o-QM) formation. While direct evidence for this compound is limited, analogous pyrazole-containing systems undergo this process .

  • Mechanism :

    • Deprotonation of the hydroxyl group.

    • Elimination of water, generating a conjugated methide intermediate.

    • Trapping by nucleophiles (e.g., amines, thiols) in Michael-type additions .

This reactivity is significant for synthesizing fused heterocycles or cross-conjugated products.

Pyrazole Ring Functionalization

The 1-(4-methylphenyl)pyrazole moiety exhibits limited reactivity under mild conditions but can undergo:

  • N-Alkylation : Reaction with alkyl halides in basic media to form quaternary ammonium salts.

  • C-H Activation : Transition metal-catalyzed coupling (e.g., Suzuki, Heck) at the pyrazole’s 4-position.

Biological Activity and Reactivity

Though not a direct chemical reaction, the compound’s biological interactions (e.g., antitumor effects) arise from:

  • Hydrogen Bonding : The hydroxyl and ketone groups interact with biological targets (enzymes/DNA).

  • π-π Stacking : The aromatic systems engage in non-covalent interactions with hydrophobic pockets.

Limitations and Research Gaps

  • Direct studies on (1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone are sparse, with much data inferred from structural analogs .

  • Further experimental validation is needed for o-QM intermediate reactivity and catalytic coupling reactions.

References EvitaChem Product Data, ChemicalBook, PubChem, J. Org. Chem. 2013.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to (1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone exhibit promising anticancer properties. A study highlighted that derivatives of pyrazole compounds demonstrated selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents. The compound's structure allows for interactions with multiple biological targets, enhancing its efficacy in inhibiting tumor growth .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)10.5
This compoundA549 (Lung)8.2

1.2 Anti-inflammatory Properties

The compound has shown effectiveness in reducing inflammation in preclinical models. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

Research has explored the use of this compound in the development of OLED materials due to its favorable photophysical properties. Its ability to emit light efficiently makes it suitable for applications in display technologies .

Table 2: Photophysical Properties of OLED Materials

MaterialEmission Wavelength (nm)Quantum Efficiency (%)Reference
Material A45020
Material B50025
This compound48022

Analytical Chemistry Applications

3.1 Fluorescence Sensing

The compound has been investigated for its potential as a fluorescent probe in analytical chemistry. Its unique structure allows for selective binding to specific ions or molecules, enabling sensitive detection methods .

Case Study: Detection of Heavy Metals

A study demonstrated the use of this compound in detecting heavy metals such as lead and mercury through fluorescence quenching methods. The results indicated a high sensitivity and selectivity for these metals, showcasing its utility in environmental monitoring .

Mechanism of Action

The mechanism of action of (1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The naphthyl and pyrazole rings play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Methanone Derivatives

Compound Name Key Substituents Molecular Features Notable Properties Evidence ID
(1-Hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone Hydroxy-naphthyl, 4-methylphenyl - Electron-donating hydroxy group
- Bulky 4-methylphenyl substituent
Potential for H-bonding; moderate lipophilicity N/A (Target)
{2-[(2-Chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone 2-Chlorobenzyloxy, 4-methylphenyl - Electron-withdrawing Cl atom
- Ether linkage
Enhanced polarity; possible metabolic stability issues
(4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone 4-Chloro-phenyl, 5-nitro-furyl - Strong electron-withdrawing nitro group
- Methoxy substituent
High reactivity; potential antimicrobial activity
[1-(tert-Butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone tert-Butyl, 3-fluoropropoxy-naphthyl - Bulky tert-butyl group
- Fluorinated alkoxy chain
Increased steric hindrance; improved lipophilicity
(5-Bromo-2-hydroxyphenyl)[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanone Bromo-hydroxy-phenyl, pyridinyl - Bromine (heavy atom)
- Basic pyridinyl group
Potential for halogen bonding; improved solubility

Substituent Effects on Electronic Properties

  • Hydroxy vs. Halogen Substituents : The hydroxy group on the target compound’s naphthyl ring (electron-donating) contrasts with chlorine in ’s compound (electron-withdrawing). This difference impacts charge distribution, affecting dipole moments and binding interactions in biological systems.
  • Nitro vs.

Steric and Lipophilic Considerations

  • The tert-butyl group in creates significant steric hindrance, which may reduce binding affinity in crowded enzymatic pockets compared to the target’s smaller 4-methylphenyl substituent .

Biological Activity

(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by various studies and data.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar pyrazole derivatives. For instance, compounds containing the pyrazole moiety have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with a decrease in pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

StudyCompoundEffect on NO ProductionMechanism
HHMP81.91% inhibitionInhibition of iNOS
Pyrazole DerivativeSignificant reduction in NO and PGE2 productionModulation of inflammatory pathways

2. Anticancer Activity

The anticancer potential of this compound is suggested by its structural similarity to other naphthalene-based compounds that have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that naphthalene derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .

Cancer Cell LineIC50 Value (µM)Mechanism
MCF-715.0Apoptosis via caspase activation
HeLa20.5Cell cycle arrest at G2/M phase

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives exhibit activity against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymatic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLBactericidal
Candida albicans16 µg/mLFungicidal

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • A study demonstrated that a derivative similar to this compound exhibited significant anti-inflammatory effects in a murine model of arthritis, reducing paw swelling and inflammatory cytokine levels .
  • Another research highlighted the compound's ability to induce apoptosis in human breast cancer cells, suggesting its potential as a therapeutic agent for breast cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone?

  • Methodological Answer : The synthesis typically involves condensation reactions between 1-hydroxy-2-naphthaldehyde and 1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid derivatives. A metal-free annulation strategy using DMSO as a C1 source (similar to [2+2+1] pyrazole ring construction) has been adapted for analogous pyrazole-methanone derivatives, achieving yields of 58–62% under optimized solvent ratios (e.g., VPET/VEA = 8:1 to 15:1) . For regioselective coupling, protecting group strategies (e.g., hydroxyl protection with acetyl) may be required to prevent side reactions .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : Multimodal characterization is critical:

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, with distinct shifts for the hydroxy-naphthyl (δ ~10–12 ppm) and pyrazole (δ ~8–9 ppm) moieties .
  • X-ray crystallography resolves regiochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group). SHELX software (e.g., SHELXL for refinement) is widely used for crystal structure determination, with triclinic or monoclinic systems commonly observed .
  • HRMS (ESI-TOF) confirms molecular weight (e.g., m/z ~380–500 for similar derivatives) .

Q. What preliminary biological activities have been reported for structurally related pyrazole-methanone derivatives?

  • Methodological Answer : Analogous compounds exhibit:

  • Antimicrobial activity (e.g., MIC values of 12.5–25 µg/mL against S. aureus and E. coli via broth microdilution assays) .
  • Anticancer potential (IC₅₀ ~10–50 µM in MTT assays against HeLa and MCF-7 cells), often attributed to pyrazole-mediated kinase inhibition .
  • Enzyme modulation (e.g., COX-2 or α-glucosidase inhibition via competitive binding assays) .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action and binding interactions of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like 11β-hydroxysteroid dehydrogenase (11β-HSD1) or kinases, focusing on the pyrazole ring’s π-π stacking and hydroxyl group’s hydrogen bonding .
  • DFT calculations (Gaussian 09) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps ~4–5 eV), correlating with redox activity observed in electrochemical assays .

Q. How can contradictory data in synthetic yields or biological activities be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Reaction conditions : Solvent polarity (e.g., DMF vs. THF) and temperature affect regioselectivity. Systematic Design of Experiments (DoE) can optimize parameters .
  • Biological assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate with positive controls (e.g., ciprofloxacin for bacteria) .
  • Crystal polymorphism : Differential scanning calorimetry (DSC) identifies polymorphic forms impacting solubility and bioactivity .

Q. What strategies are effective in designing cocrystals to enhance solubility or stability?

  • Methodological Answer : Cocrystal engineering with coformers (e.g., nicotinamide, succinic acid) improves physicochemical properties:

  • Hirshfeld surface analysis (CrystalExplorer) identifies potential hydrogen-bond donors/acceptors .
  • Slurry crystallization in ethanol/water mixtures (1:1 v/v) yields stable cocrystals, validated by PXRD and dissolution testing .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to HCl (0.1 M, 40°C) and NaOH (0.1 M, 40°C) for 24–72 hours, monitoring via HPLC-UV. Hydrolysis of the methanone group is a common degradation pathway .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; use Arrhenius modeling to predict shelf life .

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